molecular formula C16H13ClN2O2 B593073 Temazepam-D5 CAS No. 136765-51-0

Temazepam-D5

Cat. No.: B593073
CAS No.: 136765-51-0
M. Wt: 305.77 g/mol
InChI Key: SEQDDYPDSLOBDC-VIQYUKPQSA-N
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Description

Temazepam-d5: is an organic compound with the chemical formula C₁₆H₁₃ClN₂O₂. It belongs to the class of short-acting benzodiazepines and is clinically used to treat sleep disorders. Notably, it falls under the category of controlled psychotropic substances .

Scientific Research Applications

Temazepam-d5 finds applications across various fields:

    Chemistry: Used as an internal standard in quantitative analyses.

    Biology: Studied in pharmacokinetics and metabolism research.

    Medicine: Clinical toxicology, urine drug testing, and pain prescription monitoring.

    Industry: Quality control in pharmaceutical manufacturing.

Mechanism of Action

Target of Action

Temazepam-D5, like many other benzodiazepines, acts as a modulator of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system . It binds to stereospecific benzodiazepine receptors on the postsynaptic GABA neuron at several sites within the central nervous system, including the limbic system and reticular formation .

Mode of Action

The interaction of this compound with its targets results in an enhancement of the inhibitory effect of GABA on neuronal excitability . This is achieved by increasing neuronal membrane permeability to chloride ions, leading to hyperpolarization (a less excitable state) and stabilization . This shift in chloride ions is the primary change resulting from the compound’s interaction with its targets .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the GABAergic system . By enhancing the inhibitory effect of GABA, this compound increases the influx of chloride ions into the neuron, which leads to hyperpolarization and results in decreased neuronal excitability . This action on the GABAergic system results in the drug’s sedative, hypnotic, skeletal muscle relaxant, anticonvulsant, and anxiolytic effects .

Pharmacokinetics

This compound is metabolized in the liver and undergoes phase II metabolism . Following administration, the time to peak serum concentration is approximately 1.2-1.6 hours . The drug is primarily excreted in the urine, with 80-90% of the dose appearing as inactive metabolites . The elimination half-life of this compound is between 3.5 and 18.4 hours .

Result of Action

The molecular and cellular effects of this compound’s action include sedation, hypnosis, skeletal muscle relaxation, anticonvulsant activity, and anxiolytic action . These effects are primarily due to the enhancement of the inhibitory effect of GABA on neuronal excitability .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs, particularly those that inhibit the enzymes involved in its metabolism, can affect the drug’s action and efficacy . Additionally, individual factors such as age, liver function, and genetic variations in metabolizing enzymes can also influence the drug’s pharmacokinetics and pharmacodynamics .

Safety and Hazards

Temazepam-D5 is harmful if swallowed . It may cause drowsiness or dizziness . It is regulated as a Schedule IV compound in the United States . This product is intended for research and forensic applications .

Future Directions

Temazepam is specifically indicated only for the short-term management of insomnia . The official prescribing information for temazepam typically specifies that the instructions issued for dispensed prescriptions of the medication should indicate specifically that patients are only expected to use the therapy for short periods of time - usually 7-10 days in general . Some regional prescribing information also notes that temazepam may be used for premedication prior to minor surgery or other related procedures .

Preparation Methods

Synthetic Routes:: The synthesis of Temazepam-d5 involves several steps. While I don’t have access to proprietary industrial methods, I can describe the general synthetic route:

    Starting Material: The precursor for this compound is temazepam (C₁₆H₁₃ClN₂O₂), a related compound.

    Deuterium Labeling: Deuterium atoms (heavy hydrogen isotopes) are introduced at specific positions in the temazepam molecule to create this compound.

    Purification: The labeled compound is purified to obtain high-purity this compound.

Industrial Production:: Industrial-scale production methods are proprietary, but pharmaceutical companies typically employ efficient and cost-effective processes to synthesize this compound.

Chemical Reactions Analysis

Reactions:: Temazepam-d5 can undergo various chemical reactions, including:

    Oxidation: Oxidative processes can modify the compound.

    Reduction: Reduction reactions may alter functional groups.

    Substitution: Substituting specific atoms or groups can occur.

Common Reagents and Conditions::

    Oxidation: Reagents like peroxides or metal catalysts (e.g., OsO₄) are used under specific conditions.

    Reduction: Reducing agents (e.g., lithium aluminum hydride) facilitate reduction.

    Substitution: Halogens (e.g., Cl₂, Br₂) or other nucleophiles participate in substitution reactions.

Major Products:: The specific products formed depend on the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to dehydrogenated forms.

Comparison with Similar Compounds

Temazepam-d5’s uniqueness lies in its stable isotope labeling. Similar compounds include temazepam itself (without deuterium labeling) and other benzodiazepines used for similar purposes.

Properties

IUPAC Name

7-chloro-3-hydroxy-1-methyl-5-(2,3,4,5,6-pentadeuteriophenyl)-3H-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2/c1-19-13-8-7-11(17)9-12(13)14(18-15(20)16(19)21)10-5-3-2-4-6-10/h2-9,15,20H,1H3/i2D,3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEQDDYPDSLOBDC-VIQYUKPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NC(C(=O)N(C3=C2C=C(C=C3)Cl)C)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401016153
Record name Temazepam-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401016153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136765-51-0
Record name Temazepam, (phenyl d5)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136765510
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Temazepam-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401016153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 136765-51-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TEMAZEPAM, (PHENYL D5)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K28RMB8E9D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

When the above procedure is carried out and in place of 205 g. of O-acetyl temazepam there is used a corresponding quantity of 3-benzoyl-5-(o-chlorophenyl)-1,3-dihydro-1-methyl-8-trifluoromethyl-2H-1,4-benzodiazepine-2-one or 1,3-dihydro-1-methyl-7-nitro-3-phenacetyl-5-(p-trifluoromethylphenyl)-2H-1,4-benzodiazepine-2-one, there is obtained the corresponding 5-(o-chlorophenyl)-7-trifluoromethyl and 5-(p-trifluoromethylphenyl)-7-nitro analog of temazepam, respectively, in high yield and purity.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-benzoyl-5-(o-chlorophenyl)-1,3-dihydro-1-methyl-8-trifluoromethyl-2H-1,4-benzodiazepine-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
1,3-dihydro-1-methyl-7-nitro-3-phenacetyl-5-(p-trifluoromethylphenyl)-2H-1,4-benzodiazepine-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
5-(o-chlorophenyl)-7-trifluoromethyl
Name
temazepam

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